REACTION_CXSMILES
|
[Na+].[CH3:2][S:3]([O-:5])=[O:4].N1C=CC=CC=1.Br[C:13]([CH3:19])([CH3:18])[C:14]([NH:16][CH3:17])=[O:15].O>CN(C=O)C.CCOC(C)=O>[CH3:17][NH:16][C:14](=[O:15])[C:13]([CH3:19])([S:3]([CH3:2])(=[O:5])=[O:4])[CH3:18] |f:0.1|
|
Name
|
|
Quantity
|
310 mg
|
Type
|
reactant
|
Smiles
|
[Na+].CS(=O)[O-]
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
365 mg
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)NC)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 50° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added under a nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted twice with EtOAc (5 mL)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
STIRRING
|
Details
|
stirred in heptane (25 mL)
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(C(C)(S(=O)(=O)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 88 mg | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 24.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |